((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine chemical properties
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine chemical properties
Technical Monograph: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine [1]
Executive Summary ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (CAS 1315365-54-8 for the dihydrochloride salt) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1] Structurally, it consists of a saturated tetrahydropyran (THP) ring linked to a hydrazine moiety via a methylene spacer. This architecture serves a dual purpose: the THP ring acts as a polar, metabolically stable bioisostere for cyclohexyl or phenyl groups, improving the physicochemical profile (solubility, LogD) of drug candidates, while the hydrazine tail functions as a versatile "warhead" for constructing nitrogen-rich heterocycles such as pyrazoles, triazoles, and pyridazines.
Part 1: Molecular Identity & Physicochemical Profile
This compound is most stable and commercially available as its dihydrochloride salt.[1] The free base is prone to oxidation and air sensitivity, necessitating storage under inert atmospheres.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride |
| CAS Number | 1315365-54-8 (2HCl salt); Free base implies distinct CAS |
| Molecular Formula | C₆H₁₄N₂O[1][2][3] · 2HCl |
| Molecular Weight | 203.11 g/mol (Salt); 130.19 g/mol (Free Base) |
| Structure | THP-CH₂-NH-NH₂ |
| Appearance | White to off-white crystalline solid (Salt) |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, Et₂O) |
| pKa (Predicted) | ~7.5 (Hydrazine N1), ~-1.0 (Hydrazine N2) |
| LogP (Predicted) | -0.8 to -1.2 (Highly polar due to ether oxygen and hydrazine) |
Part 2: Synthetic Routes & Manufacturing
High-purity synthesis of alkyl hydrazines requires preventing poly-alkylation (where the hydrazine reacts with multiple alkyl halides).[1] Therefore, the Boc-Protected Route is the industry standard for research-grade material, ensuring mono-substitution.[1]
Protocol: Boc-Protected Synthesis (Recommended)
Rationale: Direct alkylation of hydrazine hydrate with 4-(bromomethyl)tetrahydropyran often yields a mixture of mono- and bis-alkylated products.[1] Using tert-butyl carbazate (Boc-hydrazine) ensures a 1:1 stoichiometry.[1]
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Step 1: Alkylation
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Reagents: 4-(Bromomethyl)tetrahydropyran, tert-Butyl carbazate, K₂CO₃, DMF.
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Conditions: Heat at 60°C for 12 hours. The Boc group sterically hinders the second nitrogen, directing alkylation to the unsubstituted nitrogen (or the protected one depending on conditions, but usually N-alkylation of the carbazate).
-
-
Step 2: Deprotection
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Reagents: 4M HCl in Dioxane or TFA/DCM.
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Conditions: Ambient temperature, 2 hours.
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Workup: Concentration in vacuo yields the dihydrochloride salt directly.[1]
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Synthesis Workflow Diagram
Figure 1: Selective synthesis via Boc-protection strategy to avoid over-alkylation.
Part 3: Chemical Reactivity & Functionalization
The hydrazine moiety is a "bidentate" nucleophile.[1] The terminal nitrogen (-NH₂) is generally more nucleophilic due to less steric hindrance, but the internal nitrogen (-NH-) is more electron-rich due to the inductive effect of the alkyl group.[1]
Pyrazole Synthesis (Cyclocondensation)
This is the primary application in drug discovery. Reacting the hydrazine with 1,3-diketones or
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Mechanism: The terminal -NH₂ attacks the most reactive carbonyl (usually the ketone), forming a hydrazone intermediate, followed by intramolecular cyclization by the internal -NH-.[1]
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Regioselectivity: The "methyl" spacer in this molecule reduces steric bulk compared to direct THP-hydrazine, allowing for faster kinetics but potentially lower regioselectivity if the 1,3-diketone is unsymmetrical.[1]
Hydrazone Formation
Reaction with aldehydes/ketones yields stable hydrazones.[1][4]
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Utility: Often used as a purification handle or as a linker strategy (e.g., acyl hydrazone linkers in ADCs).
Reactivity Pathway Diagram
Figure 2: Divergent synthetic pathways for heterocyclic library generation.[1]
Part 4: Medicinal Chemistry Applications
Why use the THP-Methyl linker?
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Solubility Enhancement: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, lowering LogP by ~1.5 units compared to a cyclohexyl analog.
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Metabolic Stability: Unlike the cyclohexyl ring, which is prone to CYP450-mediated oxidation at the C3/C4 positions, the THP ring is electronically deactivated towards oxidative metabolism.
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Conformational Bias: The THP ring adopts a chair conformation.[1] The methylene linker allows the hydrazine "head" to rotate freely, decoupling the vector of the heterocycle from the bulk of the ring. This is crucial when fitting into ATP-binding pockets of kinases (e.g., JAK, BTK inhibitors).
Part 5: Analytical Characterization
To validate the identity of synthesized material, look for these specific signatures:
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¹H NMR (DMSO-d₆, 400 MHz):
- 1.1–1.3 (m, 2H, THP axial).
- 1.6 (m, 2H, THP equatorial).
- 1.8 (m, 1H, THP methine CH).
- 2.7–2.9 (d, 2H, N-CH₂-THP).
- 3.2 (t, 2H, THP ether axial).
- 3.8 (dd, 2H, THP ether equatorial).
- 8.0–10.0 (broad s, 3-4H, NH/NH₂ protons, exchangeable).
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Mass Spectrometry (ESI+):
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Parent Ion
. -
Fragment Ion
(loss of hydrazine, leaving the THP-methyl cation).[1]
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Part 6: Safety, Stability & Handling
Hazard Profile:
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Toxicity: Like all hydrazines, this compound is potentially genotoxic and should be handled as a suspected carcinogen.
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Skin/Eye: Causes severe irritation; the HCl salt is corrosive.[1]
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Sensitization: Potential skin sensitizer.[1]
Storage Protocol:
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Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen.[1]
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Temperature: 2–8°C for long-term storage.
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Stability: The dihydrochloride salt is stable for years if kept dry.[1] The free base degrades within days/weeks via oxidation (turning yellow/brown).
Neutralization: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety to nitrogen gas before disposal.
References
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PubChem Compound Summary. ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride (CAS 1315365-54-8).[1] National Center for Biotechnology Information.[1] Link
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ChemicalBook. Tetrahydro-2H-pyran-4-yl-methylhydrazine Properties and Suppliers.Link
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Organic Chemistry Portal. Synthesis of Alkyl Hydrazines and Pyrazoles. (General methodology reference). Link
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MySkinRecipes. Technical Data Sheet: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride.[1] (Source for specific salt form availability). Link
Sources
- 1. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (tetrahydro-2h-pyran-4-yl)hydrazine (C5H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
